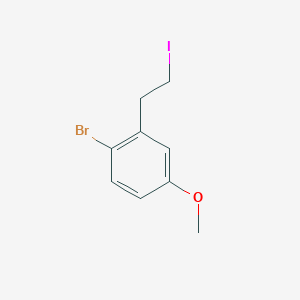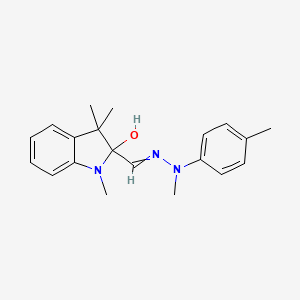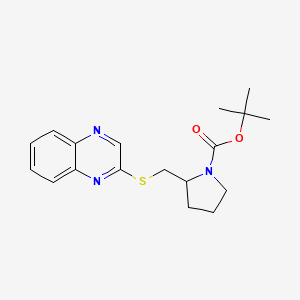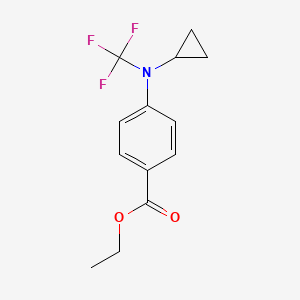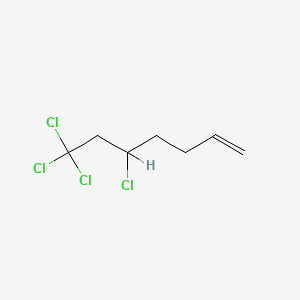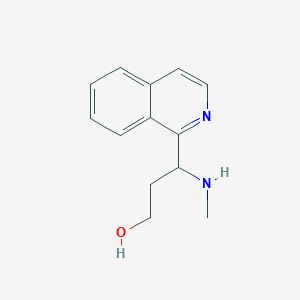
3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an isoquinoline moiety attached to a propanol chain, which also contains a methylamino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized to form the isoquinoline ring.
Attachment of Propanol Chain: The isoquinoline derivative is then reacted with a suitable propanol derivative under basic conditions to form the desired product.
Introduction of Methylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoquinoline ring can be reduced under hydrogenation conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of isoquinolin-1-yl ketone or aldehyde derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, which lacks the propanol and methylamino groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
1-Methylisoquinoline: A methylated derivative of isoquinoline.
Uniqueness
3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol is unique due to the presence of both the isoquinoline moiety and the propanol chain with a methylamino group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
3-isoquinolin-1-yl-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C13H16N2O/c1-14-12(7-9-16)13-11-5-3-2-4-10(11)6-8-15-13/h2-6,8,12,14,16H,7,9H2,1H3 |
InChI 键 |
LONLQNROOHFAMN-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCO)C1=NC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


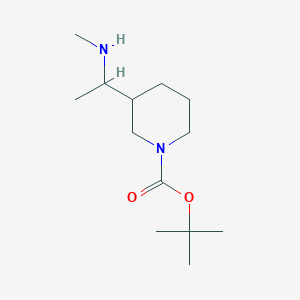
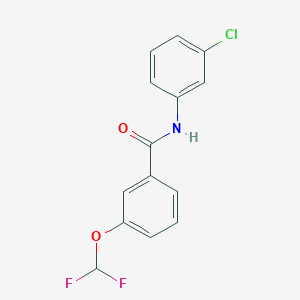
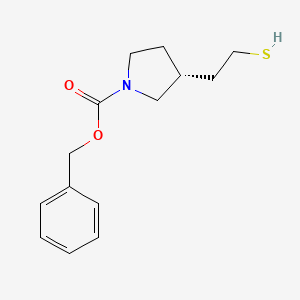
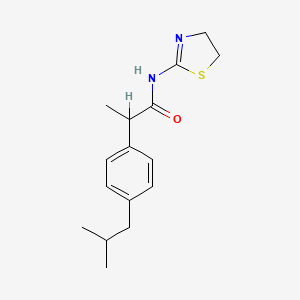
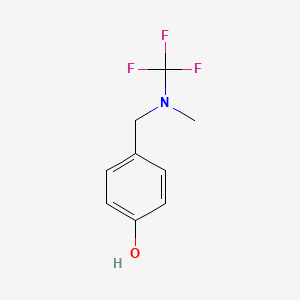
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
